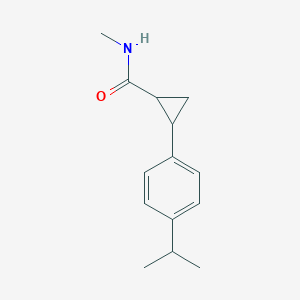![molecular formula C14H19F2NO2 B7593116 N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide](/img/structure/B7593116.png)
N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide, commonly known as DFPP, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. DFPP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system in the body.
作用機序
DFPP works by inhibiting the enzyme N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide, which is responsible for breaking down endocannabinoids in the body. By inhibiting this compound, DFPP increases the levels of endocannabinoids in the body, which can have a variety of effects on the body and brain. Endocannabinoids are known to play a role in regulating pain, inflammation, mood, and appetite, among other things.
Biochemical and Physiological Effects
DFPP has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, DFPP has been shown to reduce pain and inflammation, increase appetite, and improve mood and cognition. DFPP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using DFPP in lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. DFPP is also a potent inhibitor of N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide, which makes it a useful tool for studying the endocannabinoid system in the body.
One limitation of using DFPP in lab experiments is its potential for off-target effects. DFPP is not a selective inhibitor of this compound and can also inhibit other enzymes in the body. This can lead to unwanted side effects and make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on DFPP. One area of research is in the development of new analgesic drugs based on DFPP. Another area of research is in the development of new antidepressant and anxiolytic drugs based on DFPP. There is also potential for research on the use of DFPP in the treatment of other conditions, such as epilepsy and neurodegenerative diseases.
Conclusion
In conclusion, DFPP is a promising compound that has been extensively studied for its potential use in various scientific research applications. DFPP has been shown to be effective in reducing pain and inflammation, improving mood and cognition, and increasing appetite. DFPP is a potent inhibitor of N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide, which makes it a useful tool for studying the endocannabinoid system in the body. While there are limitations to using DFPP in lab experiments, its high yield and purity make it a valuable tool for scientific research.
合成法
DFPP can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,5-difluorobenzylamine with ethyl 3-bromopropionate to form the intermediate ethyl 3-(2,5-difluorophenyl)propionate. This intermediate is then converted to DFPP via a two-step process involving hydrolysis and amidation. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
DFPP has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of pain management. DFPP has been shown to be effective in reducing pain and inflammation in animal models of chronic pain. This makes it a potential candidate for the development of new analgesic drugs.
Another area of research where DFPP has shown promise is in the treatment of anxiety and depression. DFPP has been shown to increase the levels of endocannabinoids in the brain, which are known to play a role in regulating mood and emotions. This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
特性
IUPAC Name |
N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2/c1-3-13(17-14(18)7-8-19-4-2)11-9-10(15)5-6-12(11)16/h5-6,9,13H,3-4,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEZQFTUQWAMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)NC(=O)CCOCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)


![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)

![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)


![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)
![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)